2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Descripción

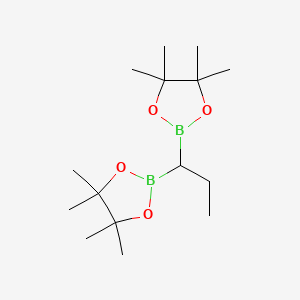

2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a geminal diboronate ester featuring a propane-1,1-diyl spacer linking two pinacolboronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) groups. This compound belongs to a class of organoboron reagents widely used in cross-coupling reactions, alkylation processes, and as intermediates in organic synthesis.

- Method A: Copper(I) iodide-mediated coupling of diborylmethane derivatives with alkyl halides in DMF .

- Method C: Lithiation (LTMP) followed by alkylation with diborylmethane and alkyl halides in THF .

- Method E: Transition-metal-catalyzed borylation of dihalides using bis(pinacolato)diboron .

The propane-1,1-diyl spacer likely enhances steric flexibility compared to shorter or rigid linkers, influencing reactivity in applications such as α-boryl carbanion generation or Suzuki-Miyaura couplings .

Propiedades

Fórmula molecular |

C15H30B2O4 |

|---|---|

Peso molecular |

296.0 g/mol |

Nombre IUPAC |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H30B2O4/c1-10-11(16-18-12(2,3)13(4,5)19-16)17-20-14(6,7)15(8,9)21-17/h11H,10H2,1-9H3 |

Clave InChI |

PWWSFCPWEYELOH-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC |

Origen del producto |

United States |

Métodos De Preparación

Method A: Direct Borylation of Propane-1,1-diyl Precursors

A primary synthetic route involves the borylation of propane-1,1-diyl precursors using bis(pinacolato)diboron (B2pin2) in the presence of a strong base and solvent under controlled temperature conditions.

-

- Starting material: Propane-1,1-diyl derivative (e.g., alkyl halide or suitable precursor)

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: Toluene or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Reaction time: Typically 1 hour to several hours depending on scale and substrate

-

- The propane-1,1-diyl precursor is dissolved in anhydrous solvent (e.g., THF).

- At 0 °C, B2pin2 and NaOtBu are added under inert atmosphere.

- The mixture is stirred for 1 hour at room temperature.

- The reaction mixture is worked up by extraction and purified by flash column chromatography on silica gel.

-

- ^1H NMR (400 MHz, CDCl3): Multiplets in the alkyl region and characteristic singlets for the tetramethyl groups.

- ^13C NMR (101 MHz, CDCl3): Signals at ~82.8 ppm corresponding to the boronate carbons, along with alkyl chain carbons.

Method B: Palladium-Catalyzed Cross-Coupling with Halogenated Aromatics

This method involves the use of palladium catalysis to couple the bis(boronate) compound with aryl halides, indirectly confirming the preparation of the bis(boronate) intermediate.

-

- Catalyst: Pd(PtBu3)2 (5 mol%)

- Substrate: 2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Aryl halide: e.g., 4-bromoanisole or 2-bromo-6-methoxynaphthalene

- Base: KOH (aqueous)

- Solvent: 1,4-dioxane

- Temperature: 25 °C

- Reaction time: 6 hours

-

- In a glove box, the bis(boronate) and Pd catalyst are combined in dioxane.

- The mixture is sealed and removed from the glove box.

- Aryl halide and aqueous KOH are added under nitrogen.

- The reaction proceeds at room temperature for 6 hours.

- Workup involves extraction with ethyl acetate, drying, and purification by column chromatography.

Significance:

This method demonstrates the stability and reactivity of the bis(boronate) intermediate under cross-coupling conditions, validating its synthetic accessibility.

Summary Table of Preparation Conditions

| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Purification | Notes |

|---|---|---|---|---|---|---|---|

| A | Propane-1,1-diyl derivative | B2pin2, NaOtBu | THF or Toluene | 0 °C to RT | 1 h | Silica gel chromatography | Direct borylation |

| B | Bis(boronate) + Aryl halide | Pd(PtBu3)2, KOH (aq.) | 1,4-Dioxane | 25 °C | 6 h | Silica gel chromatography | Cross-coupling validation |

| C (Related) | 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Zn, Simmons-Smith reagents | Various | Varied | Varied | Chromatography | Borocyclopropanation |

In-Depth Research Findings and Notes

- The direct borylation method (Method A) is favored for its simplicity, mild conditions, and good yields.

- The use of sodium tert-butoxide is critical as a strong base to activate the diboron reagent.

- The bis(boronate) esters are stable under ambient conditions and can be purified by standard chromatographic techniques.

- Palladium-catalyzed cross-coupling (Method B) confirms the functional utility of the bis(boronate) compound in Suzuki-Miyaura type reactions.

- Literature procedures emphasize the importance of inert atmosphere and dry solvents to prevent hydrolysis of boronate esters.

- NMR data consistently show characteristic signals for the pinacol boronate groups, aiding in compound identification and purity assessment.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The dioxaborolane rings can participate in substitution reactions, where the boron atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane rings .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.

Mecanismo De Acción

The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the interaction of its boron atoms with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane rings provide stability and enhance the reactivity of the boron atoms .

Comparación Con Compuestos Similares

Key Observations:

Linker Flexibility and Reactivity: Ethane-1,1-diyl and cyclopropane-1,1-diyl analogs exhibit rigidity, favoring stereoselective carbanion formation .

Synthetic Yields :

- Yields vary significantly with linker complexity. Ethane-1,1-diyl derivatives achieve 75% yields using LTMP (Method C), while pentane-1,2-diyl analogs yield only 31% under similar conditions .

Applications :

- Aromatic-linked bis-boronates (e.g., 1,4-phenylene) dominate Suzuki-Miyaura cross-couplings due to their planar geometry and electronic conjugation .

- Aliphatic linkers (ethane, propane) are preferred for generating α-boryl carbanions, enabling Umpolung alkylation reactions .

Research Findings and Data

NMR Characterization

Catalytic Performance

- In Pd-catalyzed cross-couplings, 1,4-phenylene derivatives achieve >90% conversion, whereas ethane-1,1-diyl analogs show <50% efficiency due to steric hindrance .

Actividad Biológica

2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as BDBD (Bis-Dioxaborolane), is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure endows it with interesting biological activities and properties that merit detailed exploration.

- Molecular Formula : C27H38B2O4

- Molecular Weight : 448.21 g/mol

- CAS Number : 736138-28-6

The compound features two dioxaborolane units connected by a propane linker, which is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary data indicate potential antibacterial and antifungal effects.

- Enzyme Inhibition : Dioxaborolanes have shown promise in inhibiting certain enzymes that are crucial in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Antimicrobial | Activity against specific pathogens | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Anticancer Activity

A study published in Frontiers in Chemistry explored the anticancer potential of various dioxaborolanes. The results demonstrated that BDBD significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of BDBD showed promising results against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanistic Insights

The biological activity of BDBD can be attributed to its ability to form stable complexes with biomolecules. The boron atom plays a crucial role in these interactions, influencing the compound's reactivity and selectivity towards various biological targets.

Table 2: Mechanistic Pathways

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| Enzyme Interaction | Competitive inhibition of key metabolic enzymes |

| Membrane Disruption | Alteration of microbial cell membrane integrity |

Q & A

Basic: What methodologies are effective for synthesizing 2,2'-(propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

Methodological Answer:

A common approach involves palladium-catalyzed cross-coupling reactions. For example, bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane derivatives can react with alkenes or aryl halides under Suzuki-Miyaura conditions. Key steps include:

- Use of Pd(PPh₃)₄ or [PdCl₂(dppf)] as catalysts.

- Reaction temperatures between 80–100°C in THF or 1,4-dioxane.

- Purification via silica gel column chromatography to isolate the product .

Yields vary depending on steric and electronic factors; for example, fluorinated analogs may require modified conditions (e.g., lower temperatures or inert atmospheres) to mitigate side reactions .

Basic: How can NMR spectroscopy validate the structure and purity of this compound?

Methodological Answer:

1H, 11B, and 19F NMR are critical for characterization:

- 1H NMR : Look for signals from the propane-1,1-diyl bridge (δ ~1.2–1.5 ppm for methyl groups) and aromatic protons in substituted derivatives (δ ~6.5–8.0 ppm) .

- 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester environment .

- 19F NMR : For fluorinated derivatives, signals near δ -58 ppm (s, 3F) indicate trifluoromethoxy groups, with integration ratios confirming stoichiometry .

Low yields (e.g., 26% in fluorinated analogs) may require monitoring by internal standards (e.g., CH₃CN in CDCl₃ for 19F NMR quantification) .

Advanced: How can researchers address low yields in fluorinated derivatives of this compound?

Methodological Answer:

Low yields (e.g., 26% in ) may arise from:

- Competitive protodeboronation : Minimize protic solvents and optimize stoichiometry of the aryl halide coupling partner.

- Steric hindrance : Use bulkier ligands (e.g., XPhos) to stabilize Pd intermediates .

- Reaction monitoring : Employ 19F NMR to track intermediate formation and adjust reaction times .

Contradictory data between fluorinated and non-fluorinated analogs suggests fluorination introduces electronic deactivation, necessitating higher catalyst loadings or elevated temperatures .

Advanced: What strategies improve stereoselectivity in homologation reactions using this compound?

Methodological Answer:

For stereocontrolled synthesis of 1,3-diols or alkenes:

- Double 1,2-migration : Use THF at 0°C to induce consecutive migrations, as demonstrated in boronic ester-induced reactions .

- Protecting groups : Methoxymethoxy (MOM) groups on intermediates (e.g., 2,2'-[3-(methoxymethoxy)pent-4-ene-1,2-diyl] derivatives) can direct regioselectivity .

- Chiral auxiliaries : Incorporate enantiopure pinacol boronate esters to bias migratory aptitudes .

Mechanistic studies (e.g., DFT calculations) are recommended to rationalize migratory preferences .

Advanced: How does this compound facilitate the synthesis of functional nanomaterials?

Methodological Answer:

Its bifunctional boronate groups enable:

- Polymerization : Suzuki coupling with dihalogenated monomers (e.g., 2,2'-bithiophene) to create conjugated polymers for OLEDs or solar cells .

- Covalent organic frameworks (COFs) : React with tetrahedral linkers (e.g., tetrakis(4-boronophenyl)methane) to form porous networks .

- Graphene analogs : As a precursor for peri-alkylated ternaphthalenes, which exhibit edge-specific electronic properties .

Key challenges include solubility (use of dodecyl chains in ) and avoiding π-π aggregation during polymerization .

Advanced: What computational tools can predict reactivity trends in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT calculations : Model transition states to predict migratory aptitudes in homologation (e.g., 1,2- vs 1,3-shifts) .

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates for aryl halide coupling partners .

- NBO analysis : Identify hyperconjugative interactions stabilizing Pd-boryl intermediates .

Contradictions between experimental and computational results (e.g., unexpected regioselectivity) may indicate solvent or counterion effects not captured in gas-phase models .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Column chromatography : Use hexane/EtOAc (4:1) to separate boronate esters from unreacted starting materials .

- Recrystallization : For crystalline derivatives, employ methanol/water mixtures to enhance purity .

- NMR-guided fractionation : Monitor fractions by 11B NMR to identify boron-containing species .

Advanced: How does steric bulk influence its reactivity in transition-metal-catalyzed reactions?

Methodological Answer:

- Catalyst selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance during oxidative addition of aryl halides .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically congested intermediates .

- Kinetic vs thermodynamic control : Steric effects can shift reaction pathways (e.g., favoring protodeboronation over cross-coupling in crowded systems) .

Basic: What are common side reactions during its synthesis, and how can they be suppressed?

Methodological Answer:

- Protodeboronation : Use anhydrous conditions and avoid protic solvents .

- Homocoupling : Limit Pd catalyst loading and ensure strict inert atmospheres .

- Oxygen sensitivity : Add BHT (butylated hydroxytoluene) as a radical scavenger during purification .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

- Sch 725674 analogs : Serve as key intermediates for macrolide antibiotics via stereoselective homologation .

- Fluorinated drug candidates : Participate in 19F-labeled tracer synthesis for PET imaging, leveraging its stability under physiological conditions .

Challenges include optimizing aqueous solubility (e.g., PEGylation) and minimizing boron toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.